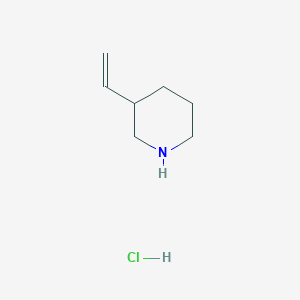

3-エテニルピペリジン塩酸塩

概要

説明

3-Ethenylpiperidine hydrochloride is a laboratory chemical used for scientific research and development . It is not intended for human or veterinary use. The molecular formula of 3-Ethenylpiperidine hydrochloride is C7H14ClN.

Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethenylpiperidine hydrochloride are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

科学的研究の応用

合成と創薬

3-エテニルピペリジン塩酸塩: は、医薬品化学における重要な合成中間体です。 これは、さまざまなピペリジン誘導体の合成に使用されます。ピペリジン誘導体は、創薬における重要な構成要素です 。 これらの誘導体は、アルカロイドを含む20種類以上の医薬品クラスに組み込まれており、新しい治療薬の開発における汎用性と重要性を示しています .

薬理学研究

薬理学において、3-エテニルピペリジン塩酸塩誘導体は、幅広い生物学的活性を示します。 それらは、抗がん剤、抗ウイルス剤、抗マラリア剤、抗菌剤、および抗真菌剤としての可能性について研究されています 。 この化合物の誘導体は、鎮痛作用、抗炎症作用、抗アルツハイマー病作用、抗精神病作用、および抗凝固作用についても研究されており、新規の薬理学的治療法の発見において重要です .

生物学研究

3-エテニルピペリジン塩酸塩の誘導体は、生物系において重要な役割を果たします。 それらは、医薬特性を持つものを含む有機化合物の合成における構成要素および試薬として使用されます 。 この分野の研究は、FDA承認薬の多くに見られるこれらの誘導体の生物学的活性と薬理学的用途を理解することに焦点を当てています .

化学と触媒

化学の分野では、3-エテニルピペリジン塩酸塩は、効率的な水素化反応のための触媒の開発に関与しています。 これらの触媒は、複数回の使用後も高い安定性と効果を発揮することで知られており、これは工業用途に不可欠です 。 この化合物の誘導体は、さまざまな分子内および分子間反応にも使用され、新しい化学物質の形成につながります .

材料科学

3-エテニルピペリジン塩酸塩: とその誘導体は、材料科学における潜在的な用途について調査されています。それらは、導電率の向上または熱安定性の向上など、特定の特性を持つ新しい材料の開発に貢献する可能性があります。 この化合物の誘導体は、高度な複合材料、コーティング、またはナノ材料の製造に使用できる可能性があります .

環境科学

環境科学では、3-エテニルピペリジン塩酸塩誘導体は、水処理と汚染制御における用途について研究されています。 それらは、廃水中の有害化合物の分解に使用され、より効率的で持続可能な水浄化技術の開発に貢献する可能性があります .

Safety and Hazards

将来の方向性

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

Piperidine derivatives have been reported to interact with histamine h3 receptors and sigma-1 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and cellular signaling .

Mode of Action

Piperidine derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, they can act as antagonists, blocking the activity of their target receptors, thereby modulating the physiological processes regulated by these receptors .

Biochemical Pathways

Piperidine derivatives have been associated with the modulation of various signaling pathways, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways are involved in a wide range of cellular processes, including cell proliferation, inflammation, and apoptosis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug . They influence how the drug is absorbed into the body, distributed to the target sites, metabolized into active or inactive forms, and eventually eliminated from the body .

Result of Action

For instance, they have been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Action Environment

The action, efficacy, and stability of 3-Ethenylpiperidine hydrochloride can be influenced by various environmental factors. These may include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the drug, and the specific characteristics of the target cells . .

生化学分析

Biochemical Properties

3-Ethenylpiperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, 3-Ethenylpiperidine hydrochloride can bind to certain receptor proteins, modulating their activity and influencing signal transduction pathways.

Cellular Effects

The effects of 3-Ethenylpiperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 3-Ethenylpiperidine hydrochloride can enhance synaptic transmission by increasing acetylcholine levels . This can lead to improved cognitive functions and memory. In other cell types, it may affect gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, 3-Ethenylpiperidine hydrochloride exerts its effects through several mechanisms. It binds to cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex. Additionally, 3-Ethenylpiperidine hydrochloride can interact with receptor proteins, altering their conformation and activity. These interactions can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The effects of 3-Ethenylpiperidine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Ethenylpiperidine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Ethenylpiperidine hydrochloride in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of cholinesterase activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 3-Ethenylpiperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and memory by increasing acetylcholine levels . At higher doses, it may cause toxic or adverse effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

3-Ethenylpiperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 3-Ethenylpiperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of 3-Ethenylpiperidine hydrochloride is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neuronal cells, where it can exert its effects on synaptic transmission. The localization of 3-Ethenylpiperidine hydrochloride within specific subcellular compartments can influence its interactions with biomolecules and its overall efficacy.

特性

IUPAC Name |

3-ethenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7-4-3-5-8-6-7;/h2,7-8H,1,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBVJXWRAKMSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146667-88-1 | |

| Record name | 3-ethenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

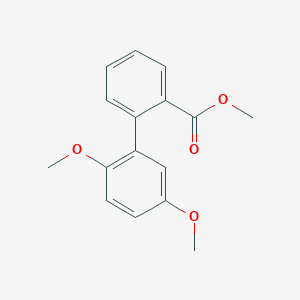

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)

![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)

![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)